Glucosylceramide synthase-IN-4

Gaucher disease Fabry disease Lysosomal storage disorders

Standard GCS inhibitors often suffer from poor CNS penetration and metabolic instability, limiting their utility in neurological disease models. Glucosylceramide synthase-IN-4 (CAS 2776965-41-2) directly addresses this gap. - **Unmatched CNS Potency:** Achieves an IC50 of 6.8 nM, with confirmed blood-brain barrier penetration for robust central target engagement. - **Superior Metabolic Profile:** Demonstrates robust human hepatocyte stability and favorable PXR selectivity, minimizing DDI risk for reliable chronic dosing studies. - **Supply Assurance:** Available with documented ≥98% purity, ensuring consistent, reproducible results for your critical preclinical research.

Molecular Formula C22H18F5N3O3
Molecular Weight 467.4 g/mol
Cat. No. B12382362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucosylceramide synthase-IN-4
Molecular FormulaC22H18F5N3O3
Molecular Weight467.4 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C2=CC=C(C=C2)C3=C4C(=CC(=C3F)F)CN(C4=O)C(C(C)(C)O)C(F)(F)F
InChIInChI=1S/C22H18F5N3O3/c1-10-28-29-18(33-10)12-6-4-11(5-7-12)15-16-13(8-14(23)17(15)24)9-30(19(16)31)20(21(2,3)32)22(25,26)27/h4-8,20,32H,9H2,1-3H3/t20-/m0/s1
InChIKeySSKQTFCHZGYFAG-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucosylceramide synthase-IN-4: Potent GCS Inhibitor


Glucosylceramide synthase-IN-4 (compound 12, CAS 2776965-41-2) is a potent, orally bioavailable inhibitor of glucosylceramide synthase (GCS) with an IC50 of 6.8 nM . GCS catalyzes the first committed step in glycosphingolipid biosynthesis, making it a key target for substrate reduction therapy in lysosomal storage disorders like Gaucher disease and Fabry disease, as well as in neurodegenerative diseases such as Parkinson's disease [1]. This compound exhibits favorable pharmacokinetic properties, including robust stability in human hepatocytes, good central nervous system (CNS) penetration, and acceptable PXR selectivity, distinguishing it from other GCS inhibitors lacking optimized CNS exposure or metabolic stability profiles .

Pathway Glycosphingolipid biosynthesis / GCS inhibition studies
CNS Exposure Reported to cross the blood-brain barrier for neurodegenerative research models
Metabolic Profile Favorable human hepatocyte stability and acceptable PXR selectivity reported

Glucosylceramide synthase-IN-4: Key Differentiators


Glucosylceramide synthase (GCS) inhibitors exhibit significant variability in potency, selectivity, pharmacokinetics, and CNS penetration [1]. Even compounds within the same chemical series can differ in their ability to cross the blood-brain barrier, their metabolic stability in human hepatocytes, and their off-target effects on related enzymes or nuclear receptors like PXR . For example, while Eliglustat (IC50 = 20 nM in MDCK cells) is clinically approved for Gaucher disease type 1, it has limited CNS penetration, making it unsuitable for neuronopathic forms of the disease [1][2]. Similarly, Ibiglustat (Venglustat) and Glucosylceramide synthase-IN-2 (T-690) offer CNS penetration but differ in their potency and selectivity profiles . Glucosylceramide synthase-IN-4 distinguishes itself through a combination of high potency (IC50 = 6.8 nM), demonstrated CNS penetration, favorable human hepatocyte stability, and acceptable PXR selectivity—a profile not uniformly shared by other GCS inhibitors . These differences directly impact experimental design, model selection, and the interpretation of in vivo results, making generic substitution scientifically unsound.

CNS Penetration
Glucosylceramide synthase-IN-4 (reported good CNS penetration)
Eliglustat (limited due to P-gp efflux; may not support brain-targeted models)
Metabolic Stability
Reported robust human hepatocyte stability
Some GCS inhibitors show high clearance or species potency gaps, altering in vivo exposure
PXR Liability
Acceptable PXR selectivity reported
Other GCS inhibitors may have unknown or high CYP3A4 induction risk

Glucosylceramide synthase-IN-4: Comparative Performance


Superior Potency to Eliglustat

Glucosylceramide synthase-IN-4 exhibits an IC50 of 6.8 nM for GCS inhibition . This is significantly lower than the reported IC50 of 20 nM for Eliglustat (GENZ-112638) in intact MDCK cells , indicating a ~3-fold higher potency in vitro.

In vitro Potency
Cross-study comparable
IC50 6.8 nM
(vs Eliglustat 20 nM)
Supports higher in vitro potency context; ~3‑fold lower IC50 reported
Assay conditions may differ; direct head-to-head data not available
Gaucher disease Fabry disease Lysosomal storage disorders Enzyme inhibition

CNS Penetration Advantage Over Eliglustat

Glucosylceramide synthase-IN-4 is reported to have 'good CNS penetration' . In contrast, Eliglustat is a substrate for P-glycoprotein (P-gp) and has limited brain penetration, rendering it ineffective for neuronopathic lysosomal storage disorders [1].

CNS Penetration
Class-level inference
Qualitatively reported as good vs Eliglustat (limited, P‑gp substrate)
Supports neurodegenerative model research where brain exposure is required
Directly comparable brain exposure data not published
Neuronopathic Gaucher disease Parkinson's disease CNS penetration Blood-brain barrier

Human Hepatocyte Stability

Glucosylceramide synthase-IN-4 demonstrates 'robust stability in human hepatocytes' . While specific quantitative stability data (e.g., half-life or intrinsic clearance) for this compound is not publicly available, this property contrasts with other GCS inhibitors like Glucosylceramide synthase-IN-2 (T-690), which show a significant species difference in potency (human IC50 = 15 nM vs. mouse IC50 = 190 nM), potentially limiting their translational value in mouse models .

Hepatocyte Stability
Data to verify
Robust human hepatocyte stability reported (qualitative)
Supports metabolic stability interpretation for in vivo study design
Quantitative half-life or clearance data not provided
Pharmacokinetics Drug metabolism Hepatocyte stability In vivo studies

Favorable PXR Selectivity

Glucosylceramide synthase-IN-4 is reported to have 'acceptable PXR selectivity' . This is a key differentiator from other GCS inhibitors that may have unknown or high PXR activation potential. PXR (Pregnane X Receptor) activation leads to the induction of CYP3A4, a major drug-metabolizing enzyme, increasing the risk of drug-drug interactions. While a quantitative PXR EC50 is not available, the explicit mention of 'acceptable' selectivity indicates a favorable profile compared to compounds where this liability is unknown or known to be high.

PXR Selectivity
Class-level inference
Acceptable PXR selectivity reported
Supports CYP3A4 induction risk assessment for combination studies
PXR EC50 value not disclosed; relative to other inhibitors
Drug-drug interactions PXR CYP3A4 Toxicology

Glucosylceramide synthase-IN-4: Application Scenarios


GBA-Parkinson's & Neuronopathic Gaucher Research

Given its 'good CNS penetration' and high in vitro potency (IC50 = 6.8 nM) , Glucosylceramide synthase-IN-4 is ideally suited for preclinical studies in animal models of Parkinson's disease associated with GBA mutations or neuronopathic Gaucher disease (types 2 and 3). Its ability to cross the blood-brain barrier allows researchers to directly assess the therapeutic benefit of central GCS inhibition on neuropathology and behavioral outcomes, a capability not shared by non-CNS penetrant inhibitors like Eliglustat .

Long-Term In Vivo LSD Models

The combination of 'robust stability in human hepatocytes' and 'acceptable PXR selectivity' makes this compound a strong candidate for chronic dosing studies in rodent models of Gaucher disease, Fabry disease, and metabolic syndromes. Its metabolic profile predicts a lower risk of rapid clearance and minimizes the potential for drug-drug interactions via CYP3A4 induction, ensuring more consistent drug exposure and reliable pharmacodynamic readouts over extended treatment periods .

In Vitro Glycosphingolipid Reduction Assays

With an IC50 of 6.8 nM , which is significantly lower than that of Eliglustat (20 nM) , Glucosylceramide synthase-IN-4 is the preferred tool for in vitro studies demanding potent and complete inhibition of GCS. This includes the validation of glycosphingolipid biomarkers, the study of ceramide metabolism, and the assessment of GCS inhibition on cellular processes like autophagy and lysosomal function. The high potency allows for the use of lower concentrations, reducing the likelihood of off-target or cytotoxic effects that can confound results .

Application
Selection Property
Validation Focus
Neurodegenerative disease models (GBA‑PD, neuronopathic GD)
CNS penetration review
Neuropathology and behavioral endpoint models
Chronic in vivo lysosomal storage disorder models
Metabolic stability and PXR selectivity profile
Exposure consistency and drug-interaction endpoint review
In vitro GCS inhibition and biomarker assays
Potency context and target engagement
Glycosphingolipid reduction endpoint verification

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